4-Methyl-6-(trifluoromethyl)picolinic acid
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Overview
Description
4-Methyl-6-(trifluoromethyl)picolinic acid is an organic compound with the molecular formula C8H6F3NO2 and a molecular weight of 205.13 g/mol . It is a derivative of picolinic acid, characterized by the presence of a trifluoromethyl group at the 6-position and a methyl group at the 4-position on the pyridine ring . This compound is primarily used in research and development settings and is not intended for direct human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(trifluoromethyl)picolinic acid can be achieved through various synthetic routes. One common method involves the reaction of fluorinated benzyl compounds with picolinic acid under controlled temperature and reaction time . The reaction typically requires a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings. The process may include steps such as acylation, fluorination, and purification to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(trifluoromethyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The trifluoromethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Methyl-6-(trifluoromethyl)picolinic acid has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to zinc finger proteins, altering their structure and inhibiting their function . This disruption of zinc binding can lead to various biological effects, including changes in gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic Acid:
Isonicotinic Acid: Features a carboxylic acid group at the 4-position.
Uniqueness
4-Methyl-6-(trifluoromethyl)picolinic acid is unique due to the presence of both a trifluoromethyl group and a methyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C8H6F3NO2 |
---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
4-methyl-6-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO2/c1-4-2-5(7(13)14)12-6(3-4)8(9,10)11/h2-3H,1H3,(H,13,14) |
InChI Key |
UNECHLXEXKMTIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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